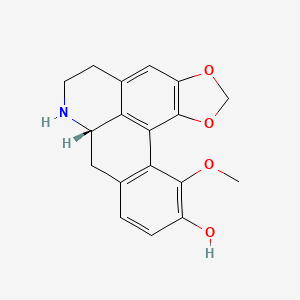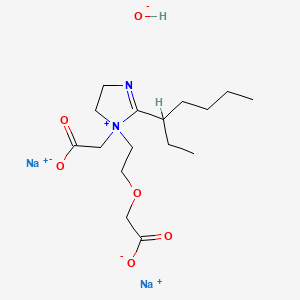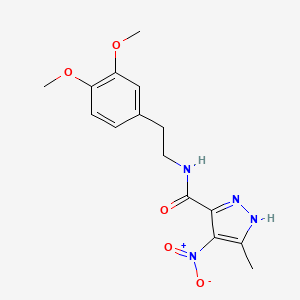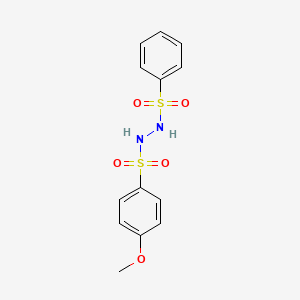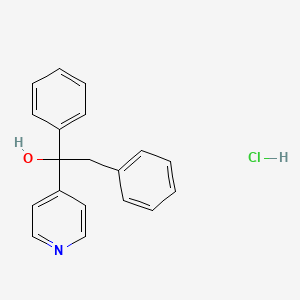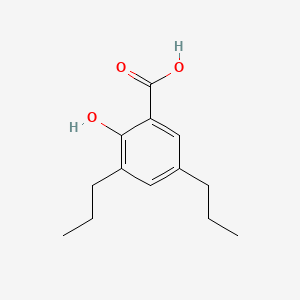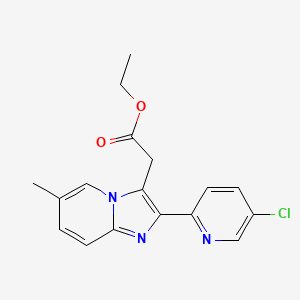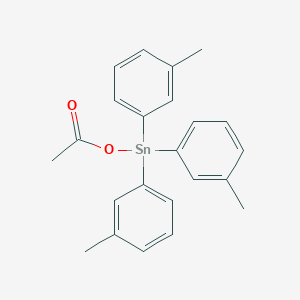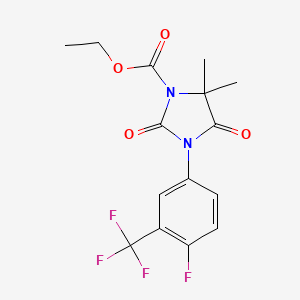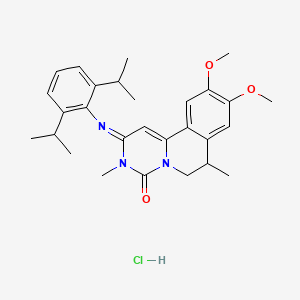
Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-phenyl-1-piperazinyl)propyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihidro-1,3-dimetil-9-(3-(4-fenil-1-piperazinil)propil)-pirimido(2,1-f)purina-2,4,8(1H,3H,9H)-triona, monohidrocloruro es un complejo compuesto orgánico que pertenece a la clase de derivados de purina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6,7-Dihidro-1,3-dimetil-9-(3-(4-fenil-1-piperazinil)propil)-pirimido(2,1-f)purina-2,4,8(1H,3H,9H)-triona, monohidrocloruro normalmente implica reacciones orgánicas de varios pasos. Los materiales de partida a menudo incluyen derivados de purina y varios reactivos para introducir los grupos piperazinilo y propil. Las condiciones de reacción comunes pueden incluir:
Temperatura: Calentamiento o enfriamiento controlado para facilitar pasos de reacción específicos.
Catalizadores: Uso de catalizadores para aumentar la eficiencia de la reacción.
Solventes: Selección de solventes apropiados para disolver reactivos y controlar las velocidades de reacción.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría escalar los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para la producción a gran escala, asegurando la pureza e implementando medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
6,7-Dihidro-1,3-dimetil-9-(3-(4-fenil-1-piperazinil)propil)-pirimido(2,1-f)purina-2,4,8(1H,3H,9H)-triona, monohidrocloruro puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno o eliminación de átomos de hidrógeno.
Reducción: Adición de átomos de hidrógeno o eliminación de átomos de oxígeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.
Agentes reductores: Como hidruro de aluminio y litio o borohidruro de sodio.
Solventes: Como etanol, metanol o diclorometano.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir compuestos más saturados.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiando sus interacciones con macromoléculas biológicas.
Medicina: Investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Posible uso en el desarrollo de nuevos materiales o procesos químicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores o ácidos nucleicos. Las vías involucradas podrían incluir:
Unión a receptores: Modulación de su actividad.
Inhibición de enzimas: Afecta las vías metabólicas.
Interacción con ADN/ARN: Influencia la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de purina: Como cafeína y teobromina.
Derivados de piperazina: Como flufenazina y trifluoperazina.
Singularidad
6,7-Dihidro-1,3-dimetil-9-(3-(4-fenil-1-piperazinil)propil)-pirimido(2,1-f)purina-2,4,8(1H,3H,9H)-triona, monohidrocloruro es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su combinación de unidades de purina y piperazina puede resultar en actividades farmacológicas únicas en comparación con otros compuestos.
Propiedades
Número CAS |
137881-76-6 |
|---|---|
Fórmula molecular |
C23H30ClN7O3 |
Peso molecular |
488.0 g/mol |
Nombre IUPAC |
1,3-dimethyl-9-[3-(4-phenylpiperazin-1-yl)propyl]-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione;hydrochloride |
InChI |
InChI=1S/C23H29N7O3.ClH/c1-25-20-19(21(32)26(2)23(25)33)30-12-9-18(31)29(22(30)24-20)11-6-10-27-13-15-28(16-14-27)17-7-4-3-5-8-17;/h3-5,7-8H,6,9-16H2,1-2H3;1H |
Clave InChI |
PXQSZODCSDXJQC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N3CCC(=O)N(C3=N2)CCCN4CCN(CC4)C5=CC=CC=C5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


